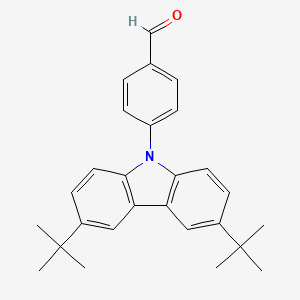
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and as intermediates in organic synthesis. The compound’s structure features a carbazole moiety substituted with tert-butyl groups at positions 3 and 6, and a benzaldehyde group at position 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde typically involves the following steps:
Formation of 3,6-Di-tert-butylcarbazole: This can be achieved by reacting carbazole with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the Benzaldehyde Group: The 3,6-Di-tert-butylcarbazole is then reacted with 4-bromobenzaldehyde under palladium-catalyzed coupling conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzoic acid.
Reduction: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Employed in the development of photochemical sensors and switches due to its photophysical properties.
Intermediates in Organic Synthesis:
作用机制
The mechanism of action of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is largely dependent on its application:
In Organic Electronics: The compound acts as a hole-transporting material, facilitating the movement of positive charges within the device.
In Photochemistry: It can undergo photoinduced electron transfer processes, making it useful in the design of photochemical switches and sensors.
相似化合物的比较
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the benzaldehyde group, making it less versatile in certain applications.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains an aniline group instead of a benzaldehyde group, which alters its reactivity and applications.
Uniqueness
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is unique due to the presence of both the carbazole and benzaldehyde functionalities. This combination allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
属性
分子式 |
C27H29NO |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
4-(3,6-ditert-butylcarbazol-9-yl)benzaldehyde |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)19-9-13-24-22(15-19)23-16-20(27(4,5)6)10-14-25(23)28(24)21-11-7-18(17-29)8-12-21/h7-17H,1-6H3 |
InChI 键 |
MKTSBNCITFWYGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


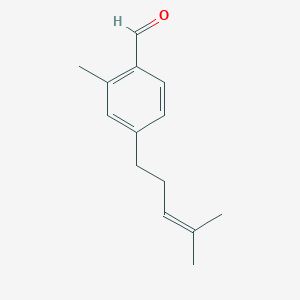
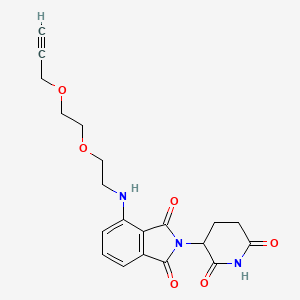
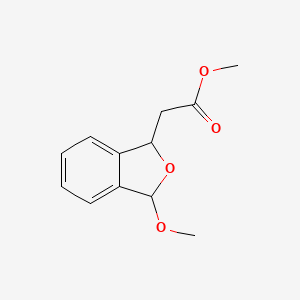
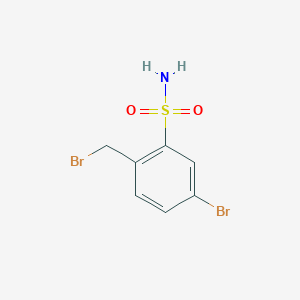

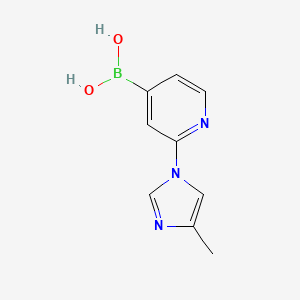
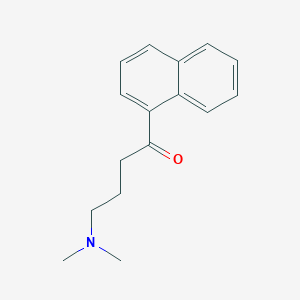
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
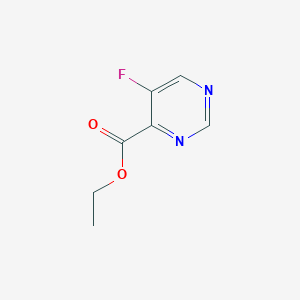
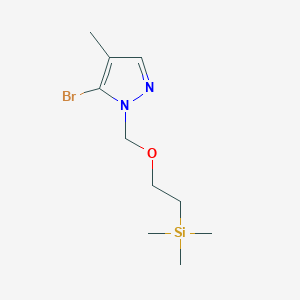

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)


